2-((1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)phenyl acetate
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Overview
Description
2-((1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)phenyl acetate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, a piperidine ring, and a phenyl acetate moiety
Mechanism of Action
Target of Action
The compound contains a pyrimidine moiety , which is known to exhibit a wide range of pharmacological activities and is often employed in the design of privileged structures in medicinal chemistry .
Mode of Action
Compounds containing a pyrimidine moiety are known to interact with various biological targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting their biological activity.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biological processes, including dna synthesis, signal transduction, and cellular metabolism .
Result of Action
Pyrimidine derivatives are known to have diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)phenyl acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as trifluoromethyl-substituted aldehydes and amines.
Piperidine Ring Formation: The piperidine ring is introduced via a cyclization reaction, often using a suitable catalyst and reaction conditions to ensure high yield and purity.
Coupling Reactions: The pyrimidine and piperidine rings are coupled using a carbamoylation reaction, where a carbamoyl chloride derivative is reacted with the piperidine ring.
Phenyl Acetate Introduction: The final step involves the esterification of the phenyl acetate group onto the coupled product, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the trifluoromethyl and phenyl acetate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one: Similar structure but lacks the phenyl acetate group.
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-one: Contains a pyrazole ring instead of a phenyl acetate group.
Uniqueness
2-((1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)phenyl acetate is unique due to the combination of its trifluoromethyl-pyrimidine, piperidine, and phenyl acetate moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
[2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3/c1-12(27)29-15-5-3-2-4-14(15)18(28)25-13-6-8-26(9-7-13)17-10-16(19(20,21)22)23-11-24-17/h2-5,10-11,13H,6-9H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPWPRGLCAQUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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